6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by:
- Ethyl and methyl ester groups at positions 6 and 3, respectively.
- A 4-(tert-butyl)benzamido substituent at position 2, introduced via amidation of the precursor 2-amino-thienopyridine.
- A partially saturated 4,5-dihydrothieno[2,3-c]pyridine core.
The amidation reaction likely follows protocols similar to those used for other analogues (e.g., coupling with benzoyl chlorides).
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-6-30-22(28)25-12-11-16-17(13-25)31-20(18(16)21(27)29-5)24-19(26)14-7-9-15(10-8-14)23(2,3)4/h7-10H,6,11-13H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWNIOEVJCTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a derivative of thieno[2,3-c]pyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 357.53 g/mol
Biological Activity Overview
The biological activity of thieno[2,3-c]pyridine derivatives has been extensively studied. The specific compound has shown promising results in various biological assays.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The compound's activity is primarily attributed to its ability to inhibit tubulin polymerization and disrupt the mitotic spindle formation.
Key Findings:
- IC₅₀ Values : Studies have reported IC₅₀ values ranging from 1.1 to 4.7 µM against several cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
- Mechanism of Action : The compound binds to the colchicine site on tubulin, leading to inhibition of tubulin polymerization. This action results in cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the thieno[2,3-c]pyridine scaffold significantly affect biological activity:
- Substituents at C-6 and C-3 : The presence of an ethoxycarbonyl moiety at the C-6 position enhances antiproliferative activity. Variants without this substitution showed markedly reduced potency .
- Role of Benzamido Group : The incorporation of a benzamido group at the C-2 position contributes to improved solubility and biological activity.
Case Studies
- In Vitro Studies :
- A series of compounds based on the thieno[2,3-c]pyridine scaffold were tested against multiple cancer cell lines. The most potent derivatives exhibited IC₅₀ values below 5 µM, demonstrating selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .
- Mechanistic Studies :
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₄S |
| Molecular Weight | 357.53 g/mol |
| Antiproliferative Activity (IC₅₀) | 1.1 - 4.7 µM against various cancer cells |
| Mechanism | Tubulin polymerization inhibition |
| Cell Cycle Arrest | G2/M phase |
| Apoptosis Induction | Caspase-dependent pathway |
Comparison with Similar Compounds
Substituent Variations in Thienopyridine Derivatives
Key analogues and their structural distinctions:
Key Observations :
- Position 2 Substituent: The target compound’s amide group distinguishes it from Schiff base analogues (e.g., TBHPC, SB), which contain imine linkages.
- Ester Groups : Ethyl/methyl esters (target compound) vs. tert-butyl/ethyl (TBHPC, SB) influence solubility and steric effects. tert-Butyl esters may enhance lipophilicity.
- Biological Activity : Antitubulin activity in 3d/3i correlates with 3,4,5-trimethoxyphenyl substituents, while the target’s 4-tert-butylbenzamido group may favor kinase or protease inhibition.
Physicochemical Properties
Comparative data for selected analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
